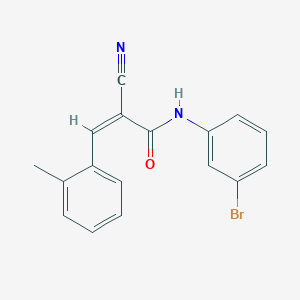
N-(3-bromophenyl)-2-cyano-3-(2-methylphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-bromophenyl)-2-cyano-3-(2-methylphenyl)acrylamide, commonly known as BPCA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. BPCA is a member of the acrylamide family and has been used in a variety of applications ranging from drug development to material science.
Mécanisme D'action
BPCA exerts its effects by inhibiting the activity of enzymes involved in various cellular processes. For example, BPCA has been shown to inhibit the activity of tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting the activity of these enzymes, BPCA can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
BPCA has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of phosphodiesterases, which are involved in the breakdown of cyclic AMP and cyclic GMP. By inhibiting the activity of these enzymes, BPCA can increase the levels of these cyclic nucleotides, which can have a variety of physiological effects such as vasodilation and smooth muscle relaxation.
Avantages Et Limitations Des Expériences En Laboratoire
BPCA has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and its effects on enzymes can be easily measured using various biochemical assays. However, BPCA also has limitations. It can be toxic to cells at high concentrations, which can limit its use in cell-based assays. Additionally, its effects on enzymes can be non-specific, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for the study of BPCA. One area of research is the development of more specific inhibitors of enzymes that are involved in disease processes. Another area of research is the synthesis of polymers with unique properties using BPCA as a monomer. Additionally, the use of BPCA in combination with other drugs or therapies may enhance its therapeutic potential. Overall, BPCA has significant potential for use in a variety of scientific research applications and warrants further study.
Méthodes De Synthèse
BPCA can be synthesized through a variety of methods. One of the most common methods is through the reaction of 3-bromobenzaldehyde, 2-methylphenylacetonitrile, and acryloyl chloride in the presence of a base such as triethylamine. The reaction takes place in a solvent such as dichloromethane and is followed by purification using column chromatography.
Applications De Recherche Scientifique
BPCA has been extensively studied for its potential use in drug development. It has been shown to have inhibitory effects on a variety of enzymes such as tyrosine kinases and phosphodiesterases, which are involved in several disease processes. BPCA has also been used in material science as a monomer for the synthesis of polymers with unique properties.
Propriétés
IUPAC Name |
(Z)-N-(3-bromophenyl)-2-cyano-3-(2-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O/c1-12-5-2-3-6-13(12)9-14(11-19)17(21)20-16-8-4-7-15(18)10-16/h2-10H,1H3,(H,20,21)/b14-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWCYYFXAHUKUIA-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=C(C#N)C(=O)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C(/C#N)\C(=O)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-bromophenyl)-2-cyano-3-(2-methylphenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-dimethyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B5804487.png)
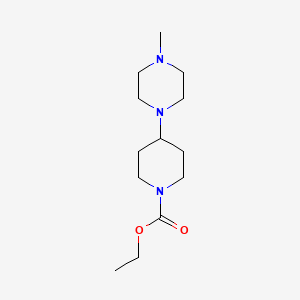
![1-(4-fluorophenyl)-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5804516.png)
![4-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5804523.png)

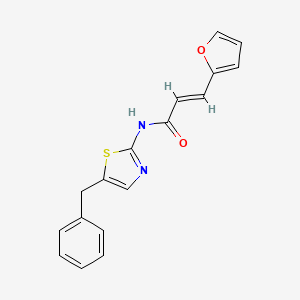

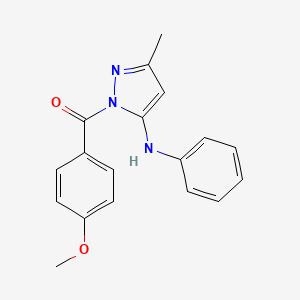
![1-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5804563.png)

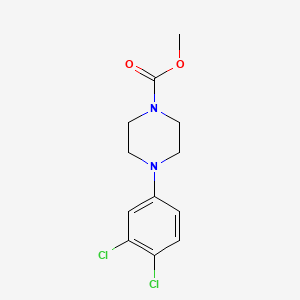
![1-{4-[chloro(difluoro)methoxy]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B5804580.png)

![5-chloro-N'-[1-(4-ethylphenyl)ethylidene]-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B5804588.png)